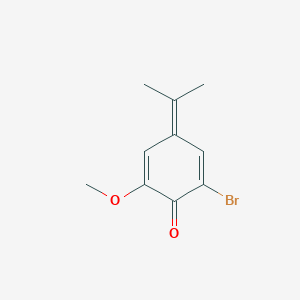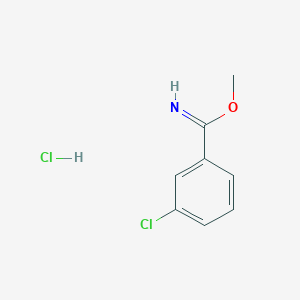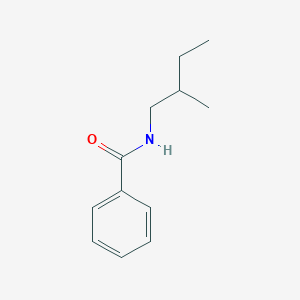
N-(2-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylbutyl)benzamide is an organic compound with the molecular formula C12H17NO. It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-methylbutyl group. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-methylbutyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-methylbutylamine. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate the use of catalysts to enhance the reaction rate and selectivity. Ultrasonic irradiation has been reported as a green and efficient method for the synthesis of benzamide derivatives, providing high yields and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methylbutyl)benzamide undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2-methylbutylamine.
Substitution: Nitrobenzamides, sulfonylbenzamides, and halobenzamides.
Applications De Recherche Scientifique
N-(2-methylbutyl)benzamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-butylbenzamide
- N-methylbenzamide
- N-ethylbenzamide
Comparison
N-(2-methylbutyl)benzamide is unique due to the presence of the 2-methylbutyl group, which imparts distinct physicochemical properties compared to other benzamide derivatives. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications where other benzamides may not be as effective .
Propriétés
Numéro CAS |
54449-43-3 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-(2-methylbutyl)benzamide |
InChI |
InChI=1S/C12H17NO/c1-3-10(2)9-13-12(14)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14) |
Clé InChI |
WZMMLLZZAFESMT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CNC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


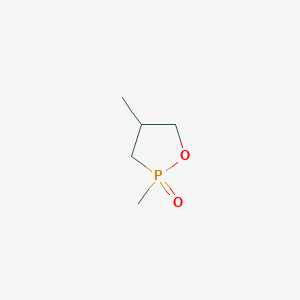


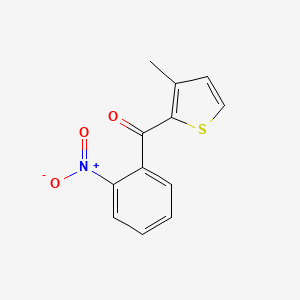


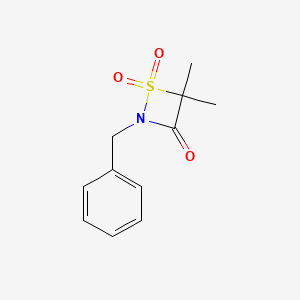
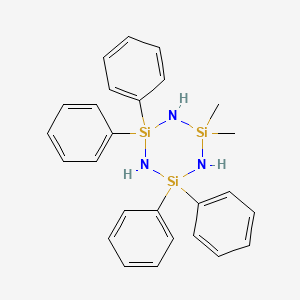
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
